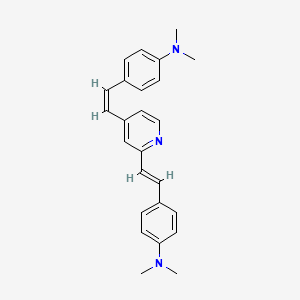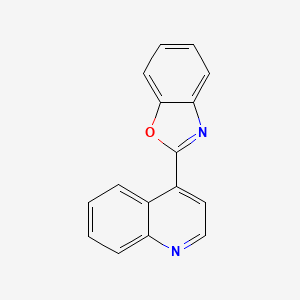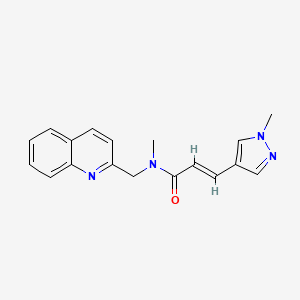![molecular formula C22H32Cl2N2O3 B5467431 N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5467431.png)
N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride, also known as BEB-1, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as beta-adrenergic receptor agonists, which have been shown to have a variety of physiological effects. In
Mecanismo De Acción
N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride acts as a selective beta-adrenergic receptor agonist, binding to and activating beta-adrenergic receptors in various tissues. This leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP), which mediates many of the physiological effects of beta-adrenergic receptor activation. This compound has been shown to have high affinity for the beta-2 adrenergic receptor, which is primarily expressed in smooth muscle cells and plays a role in bronchodilation and vasodilation.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, depending on the tissue and receptor subtype involved. In smooth muscle cells, this compound induces relaxation via the activation of beta-2 adrenergic receptors and the subsequent increase in cAMP levels. In cardiac cells, this compound increases contractility and heart rate via the activation of beta-1 adrenergic receptors. This compound has also been shown to have anti-inflammatory effects in various tissues, possibly via the inhibition of NF-kappaB signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride has several advantages for use in lab experiments, including its high potency and selectivity for beta-adrenergic receptors, its well-characterized mechanism of action, and its availability as a pure compound. However, there are also some limitations to its use, including its potential toxicity at high doses and its potential for off-target effects on other signaling pathways.
Direcciones Futuras
There are several future directions for research on N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride and related compounds. One area of interest is the development of more selective beta-adrenergic receptor agonists that can target specific receptor subtypes and avoid off-target effects. Another area of interest is the development of beta-adrenergic receptor antagonists that can be used to treat conditions such as asthma and hypertension. Finally, there is interest in exploring the potential anti-inflammatory effects of this compound and related compounds, and their potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride involves several steps, including the protection of the phenolic hydroxyl group, the alkylation of the protected phenol, and the deprotection of the benzyl ether. The final product is obtained as a dihydrochloride salt. The synthesis of this compound has been described in several research papers, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride has been used in a variety of scientific research applications, including studies of beta-adrenergic receptor signaling, cardiac function, and smooth muscle relaxation. It has been shown to have potent beta-agonist activity, and its effects on various physiological systems have been extensively studied.
Propiedades
IUPAC Name |
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-2-26-21-10-6-9-20(17-23-11-12-24-13-15-25-16-14-24)22(21)27-18-19-7-4-3-5-8-19;;/h3-10,23H,2,11-18H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEXXGHHIZYXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNCCN3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467351.png)
![5-{3-chloro-5-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467366.png)
![N-(2-fluorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5467370.png)

![1-{6-[2-(trifluoromethyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5467376.png)

![N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide](/img/structure/B5467396.png)
![2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine](/img/structure/B5467400.png)
![3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5467408.png)
![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5467418.png)
![5-(3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1H-benzimidazole](/img/structure/B5467436.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5467442.png)

![4-[{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2-methylbutan-2-ol](/img/structure/B5467459.png)